Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 3780-42-5
VCID: VC3806018
InChI: InChI=1S/C9H11NO4/c1-5-6(8(11)13-2)4-10-7(5)9(12)14-3/h4,10H,1-3H3
SMILES: CC1=C(NC=C1C(=O)OC)C(=O)OC
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol

Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

CAS No.: 3780-42-5

Cat. No.: VC3806018

Molecular Formula: C9H11NO4

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate - 3780-42-5

Specification

CAS No. 3780-42-5
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
IUPAC Name dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate
Standard InChI InChI=1S/C9H11NO4/c1-5-6(8(11)13-2)4-10-7(5)9(12)14-3/h4,10H,1-3H3
Standard InChI Key QUIWKVDFKYXEFF-UHFFFAOYSA-N
SMILES CC1=C(NC=C1C(=O)OC)C(=O)OC
Canonical SMILES CC1=C(NC=C1C(=O)OC)C(=O)OC

Introduction

Structural Characteristics and Physicochemical Properties

Physical and Spectral Data

Critical physicochemical parameters include:

PropertyValueSource
Molecular Weight197.19 g/mol
Melting Point124–127°C
Density1.359 g/cm³
Boiling Point (estimated)395.7°C at 760 mmHg
LogP (Partition Coefficient)0.751

The compound exhibits characteristic infrared (IR) absorption bands at 1720 cm⁻¹ (C=O stretching of esters) and 3400 cm⁻¹ (N-H stretching) . Nuclear magnetic resonance (NMR) spectra show distinct signals: δ 2.45 ppm (singlet, CH₃), δ 3.85 ppm (singlet, OCH₃), and δ 6.70 ppm (pyrrole ring protons) .

Synthetic Methodologies

Laboratory-Scale Synthesis

A optimized two-step procedure involves:

  • Esterification of Pyrrole Precursors: Reacting 3-methylpyrrole-2,4-dicarboxylic acid with methanol under acidic catalysis (H₂SO₄) at reflux yields the diester .

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Key reaction parameters:

  • Temperature: 65–70°C

  • Catalyst: 0.5 equiv. H₂SO₄

  • Yield: 72–78%

Industrial Production

Large-scale manufacturing employs continuous-flow reactors to enhance efficiency:

  • Residence Time: 15–20 minutes

  • Throughput: 50 kg/hr

  • Solvent Recovery: 95% methanol recycled via distillation

Comparative analysis with diethyl analogs (e.g., CAS 5448-16-8) shows the dimethyl derivative’s superior reaction kinetics in SNAr (nucleophilic aromatic substitution) reactions due to reduced steric hindrance .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrrole ring undergoes regioselective substitution at the 5-position:

C₉H₁₁NO₄+Br₂AcOHC₉H₉BrNO₄+HBr\text{C₉H₁₁NO₄} + \text{Br₂} \xrightarrow{\text{AcOH}} \text{C₉H₉BrNO₄} + \text{HBr}

Bromination in acetic acid at 40°C produces 5-bromo derivatives in 65% yield .

Amino Functionalization

Treatment with chloramine (NH₂Cl) in DMF introduces an amino group at the 1-position:

Dimethyl ester+NH₂ClNaH, DMFDimethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate\text{Dimethyl ester} + \text{NH₂Cl} \xrightarrow{\text{NaH, DMF}} \text{Dimethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate}

This reaction proceeds via deprotonation at nitrogen followed by nucleophilic attack, achieving 80% yield .

Applications in Pharmaceutical Chemistry

Antiviral Agent Synthesis

The compound serves as a key intermediate in synthesizing BCX-1812 (peramivir), a neuraminidase inhibitor active against influenza A/H5N1 . Structure-activity relationship (SAR) studies demonstrate that the methyl and ester groups enhance binding affinity to viral neuraminidase by 3.2-fold compared to unsubstituted analogs .

Polymer Precursors

Functionalization with acrylate groups enables polymerization into conductive materials with applications in organic electronics:

  • Conductivity: 10⁻³ S/cm

  • Thermal Stability: Decomposition temperature (Td) = 280°C

Recent Research Advancements

Green Synthesis Protocols

Microwave-assisted synthesis reduces reaction times from 8 hours to 25 minutes while maintaining 75% yield . Solvent-free conditions under ball milling further improve atom economy (AE = 92%) .

Computational Studies

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

  • HOMO-LUMO gap: 4.8 eV

  • Dipole moment: 3.2 Debye
    These results correlate with observed reactivity in Diels-Alder cycloadditions .

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